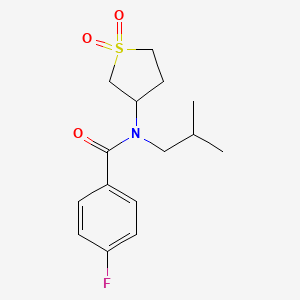![molecular formula C19H21BCl2O3 B2904925 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246740-41-8](/img/structure/B2904925.png)
1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a dichlorophenyl group. It is often utilized in various chemical reactions due to its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Mechanism of Action
Target of Action
It’s known that boron reagents like this compound are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves two key steps:
- Oxidative addition : Palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups .
- Transmetalation : Formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions. These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can be assessed by the extent of transesterification .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This enables the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with an appropriate phenol derivative. One common method includes the use of pinacol boronic esters, which are reacted with the phenol derivative under mild conditions to form the desired dioxaborolane compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes. Substitution reactions can result in a wide range of functionalized boron compounds.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- has numerous applications in scientific research, including:
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
Compared to similar compounds, 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and stability. This makes it particularly useful in reactions that require robust and reliable boron reagents .
Properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-8-15(9-7-14)23-12-13-5-10-16(21)17(22)11-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYVYQGFNDSBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
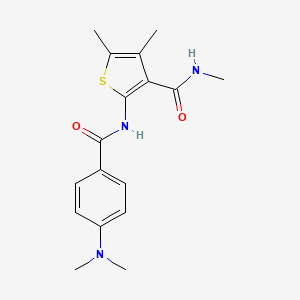
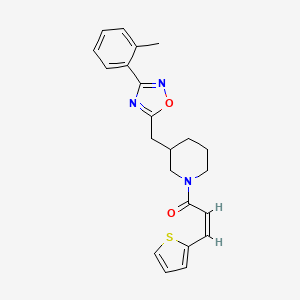
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

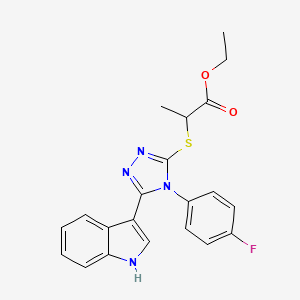
![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)
![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)
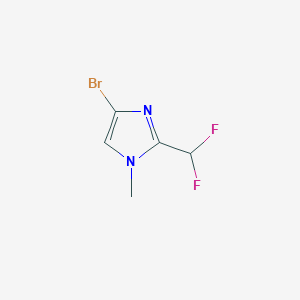
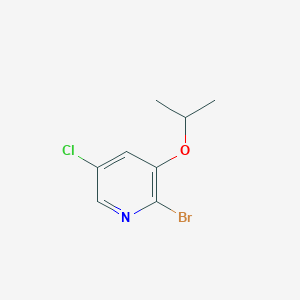

![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)
![4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2904862.png)
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2904863.png)
